4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole

Cancer Metabolism Redox Biology NQO1 Substrate

4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole uniquely combines electron-withdrawing 4-chloro and 3-nitro groups with a (2-fluorophenoxy)methyl moiety, delivering distinct reactivity and NQO1 substrate activity (IC50 9.30 µM) absent in simpler pyrazoles. This scaffold enables NQO1-bioactivated prodrug design, focused fluorinated library synthesis, and SAR studies. Its logP (~2.5) supports comparative pharmacokinetic profiling. Insist on this precise substitution pattern—generic analogs cannot replicate its biological or physicochemical profile.

Molecular Formula C10H7ClFN3O3
Molecular Weight 271.63
CAS No. 1020724-26-8
Cat. No. B2388568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole
CAS1020724-26-8
Molecular FormulaC10H7ClFN3O3
Molecular Weight271.63
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCN2C=C(C(=N2)[N+](=O)[O-])Cl)F
InChIInChI=1S/C10H7ClFN3O3/c11-7-5-14(13-10(7)15(16)17)6-18-9-4-2-1-3-8(9)12/h1-5H,6H2
InChIKeyHMTCYCLJAUHREA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole (1020724-26-8) Procurement Guide


4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole (CAS 1020724-26-8) is a polysubstituted pyrazole derivative featuring a 4-chloro-3-nitropyrazole core linked via a methoxy bridge to a 2-fluorophenyl moiety . With a molecular formula of C10H7ClFN3O3 and a molecular weight of 271.63 g/mol, this compound is primarily utilized as a versatile synthetic building block in medicinal chemistry and agrochemical research . Its unique substitution pattern, combining electron-withdrawing groups (nitro, chloro) and a fluorinated aromatic ether, imparts distinct reactivity and physicochemical properties that differentiate it from simpler pyrazole analogs .

Why In-Class Pyrazole Analogs Cannot Simply Substitute 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole (1020724-26-8)


Substituting 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole with a generic pyrazole analog is not advisable due to its unique combination of substituents that dictate both chemical reactivity and biological target engagement. The presence of the 4-chloro and 3-nitro groups significantly alters the electron density of the pyrazole ring, affecting its nucleophilicity and electrophilicity compared to unsubstituted or mono-substituted pyrazoles . Furthermore, the (2-fluorophenoxy)methyl moiety introduces a specific steric and electronic environment that can influence molecular recognition, as evidenced by its distinct substrate activity towards NQO1 [1]. Even closely related compounds, such as 4-chloro-3-nitro-1H-pyrazole (lacking the fluorophenoxy group) or 1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole (lacking the 4-chloro group), are expected to exhibit markedly different physicochemical and biological profiles, precluding simple interchangeability in research protocols.

Quantitative Differentiation Evidence for 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole (1020724-26-8)


NQO1 Substrate Activity in H1650 Cells: A Quantifiable Differentiation from Class Baseline

4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole demonstrates quantifiable substrate activity towards NAD(P)H:quinone oxidoreductase 1 (NQO1) in human H1650 non-small cell lung cancer cells, with an IC50 value of 9.30 × 10³ nM (9.30 µM) [1]. This activity is measured as NQO1-mediated two-electron reduction leading to cell growth inhibition after 72 hours by MTT assay. While this value indicates modest potency, it provides a concrete, experimentally validated differentiation point relative to many pyrazole analogs that lack reported NQO1 substrate activity. For context, this IC50 is higher than that of optimized NQO1 substrates such as β-lapachone (typically low µM) but is nonetheless a specific, quantifiable metric for this exact compound that is absent for its closest structural analog, 4-chloro-3-nitro-1H-pyrazole (CAS 400752-98-9), which lacks the fluorophenoxy tail.

Cancer Metabolism Redox Biology NQO1 Substrate

Structural Differentiation: Unique (2-Fluorophenoxy)methyl Substituent on 4-Chloro-3-nitropyrazole Core

The compound incorporates a (2-fluorophenoxy)methyl group at the N1 position of the pyrazole ring, a feature absent in the widely available 4-chloro-3-nitro-1H-pyrazole (CAS 400752-98-9) . This substitution introduces a fluorinated aromatic ether, which can significantly modulate lipophilicity, metabolic stability, and target binding interactions. For instance, the calculated logP for 4-chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole is approximately 2.5, compared to an estimated logP of ~0.8 for 4-chloro-3-nitro-1H-pyrazole . This nearly 1.7 log unit increase in lipophilicity (corresponding to a >50-fold increase in partition coefficient) can profoundly impact membrane permeability and in vivo distribution.

Medicinal Chemistry SAR Fluorinated Building Blocks

Commercial Purity Benchmark: 97% Purity as a Procurement Differentiator

Commercial availability of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole is documented at a purity of 97% (HPLC) from reputable suppliers . This specified purity level provides a clear, quantifiable benchmark for procurement decisions, ensuring consistency in research applications. In contrast, many custom-synthesized or niche pyrazole analogs are offered without a defined purity specification or at lower purity grades (e.g., 95%), which can introduce variability in biological or chemical assays .

Chemical Procurement Quality Control Synthetic Chemistry

Optimal Application Scenarios for 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole (1020724-26-8)


NQO1-Dependent Prodrug or Bioreductive Probe Development

Given its quantifiable substrate activity towards NQO1 (IC50 9.30 µM in H1650 cells), this compound is ideally suited as a starting point for the design of NQO1-bioactivated prodrugs or molecular probes targeting NQO1-overexpressing cancers [1]. Researchers can utilize this compound to explore structure-activity relationships (SAR) around the pyrazole core for NQO1-mediated reduction, a mechanism of interest in cancer-selective therapies.

Synthesis of Fluorinated Heterocyclic Libraries

The presence of the (2-fluorophenoxy)methyl group makes this compound a valuable building block for generating focused libraries of fluorinated pyrazole derivatives . Fluorine substitution is a well-validated strategy to modulate metabolic stability and binding affinity in drug discovery. This compound's unique substitution pattern allows for further diversification at the 4-chloro and 3-nitro positions via nucleophilic aromatic substitution or reduction/functionalization of the nitro group .

Comparative Pharmacokinetic Studies of Lipophilic Pyrazoles

With a calculated logP of ~2.5, this compound exhibits significantly higher lipophilicity than its parent 4-chloro-3-nitro-1H-pyrazole (logP ~0.8) . This property makes it a suitable candidate for comparative pharmacokinetic studies aimed at understanding how lipophilicity modulates membrane permeability, plasma protein binding, and tissue distribution within a conserved pyrazole scaffold. Such studies are critical for lead optimization in medicinal chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.